3-Chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 158.56 g/mol. It consists of a benzaldehyde structure where a chlorine atom is located at the 3-position and a fluorine atom at the 2-position on the aromatic ring. This compound is recognized for its utility in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .
These reactions are crucial for synthesizing more complex organic molecules .
Several methods exist for synthesizing 3-chloro-2-fluorobenzaldehyde:
Uniqueness of 3-Chloro-2-Fluorobenzaldehyde:
This compound's unique combination of chlorine and fluorine substituents at specific positions allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in synthetic chemistry and medicinal applications .
Interaction studies involving 3-chloro-2-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in synthetic pathways and its potential biological interactions. For instance, research has indicated that it can interact with amino acids and other biomolecules, which could lead to novel therapeutic agents .
Property | Value |
---|---|
CAS Number | 85070-48-0 |
Molecular Formula | C₇H₄ClFO |
Molecular Weight | 158.56 g/mol |
IUPAC Name | 3-chloro-2-fluorobenzaldehyde |
SMILES | FC1=C(Cl)C=CC=C1C=O |
Appearance | Yellow liquid |
Purity (commercial) | ≥95% (GC) |
PubChem CID | 736335 |
Melting Point | 214°C |
The halogen-exchange (Halex) reaction is a cornerstone for introducing fluorine into aromatic systems. For 3-chloro-2-fluorobenzaldehyde, the transformation typically begins with 2,3-dichlorobenzonitrile, which undergoes nucleophilic aromatic substitution with potassium fluoride under the influence of a phase-transfer catalyst. This approach is favored for its atom economy and suitability for industrial scale-up.
Step | Reactants | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Fluorination | 2,3-dichlorobenzonitrile + KF | Tetramethyl ammonium chloride | Tetramethylene sulfone | 160–240 | 78–79 |
A robust multi-step synthesis involves sequential fluorination, hydrolysis, reduction, and oxidation:
Step | Intermediate | Reagents/Conditions | Yield (%) |
---|---|---|---|
Hydrolysis | 2-fluoro-3-chlorobenzonitrile → 2-fluoro-3-chlorobenzoic acid | H₂SO₄ or HCl, AcOH, 155°C, 5 h | 91–93.5 |
Reduction | 2-fluoro-3-chlorobenzoic acid → 2-fluoro-3-chlorobenzyl alcohol | NaBH₄, ZnCl₂, THF, 60°C, 3 h | 90 |
Oxidation | 2-fluoro-3-chlorobenzyl alcohol → 3-chloro-2-fluorobenzaldehyde | Oxidant, solvent, catalyst | Not specified |
Phase-transfer catalysts (PTCs) are critical for efficient halogen exchange, facilitating the migration of fluoride ions into the organic phase and increasing reaction rates and yields. Common PTCs include tetramethyl ammonium chloride and 18-crown-6. The use of PTCs allows for:
Catalyst | Solvent | Yield (%) | Notes |
---|---|---|---|
Tetramethyl ammonium chloride | Tetramethylene sulfone | 78–79 | Industrially scalable |
18-crown-6 | Tetramethylene sulfone | 79 | Efficient at 160°C |
The hydrolysis of the nitrile intermediate to the carboxylic acid is a critical step. Comparative studies show:
Acid System | Yield (%) | Reaction Temp (°C) | Notes |
---|---|---|---|
H₂SO₄/AcOH | 93.5 | 155 | Preferred for yield |
HCl/AcOH | 91–92 | 154–155 | Slightly lower yield |
The synthesis of 3-chloro-2-fluorobenzaldehyde often involves nucleophilic aromatic substitution (SNAr) mechanisms, where halogen exchange occurs between chloro- and fluoro-substituted benzaldehydes. Kinetic studies reveal that these reactions follow a second-order dependence, with the rate-determining step involving the formation of a resonance-stabilized cyclohexadienyl anion intermediate [3] [4].
In a representative process, 2,6-dichlorobenzaldehyde undergoes fluorination using potassium fluoride at elevated temperatures (230°C). Gas chromatography analysis shows a 32% residual starting material, with 11% yield of 2,6-difluorobenzaldehyde and 41% yield of 2-chloro-6-fluorobenzaldehyde, highlighting competing substitution pathways [1]. The reactivity hierarchy of halogens (-F > -Cl > -Br > -I) directly influences reaction rates, as fluorine’s electronegativity enhances the stabilization of the anionic transition state [3].
Table 1: Kinetic Parameters in Halogen Exchange Reactions
Substrate | Temperature (°C) | Catalyst | Yield (%) | Major Product |
---|---|---|---|---|
2,6-Dichlorobenzaldehyde | 230 | KF (spray-dried) | 41 | 2-Chloro-6-fluorobenzaldehyde |
4-Chlorobenzaldehyde | 230 | KF | 49 | 2,4-Difluorobenzaldehyde |
The presence of electron-withdrawing groups (e.g., -NO₂) para or ortho to the reaction site accelerates substitution by stabilizing negative charge buildup during the transition state [4]. In contrast, meta-substituted derivatives exhibit slower kinetics due to reduced resonance stabilization [5].
Regioselectivity in 3-chloro-2-fluorobenzaldehyde synthesis is governed by electronic and steric interactions between adjacent halogens. Ortho-chloro substituents direct fluorine substitution to the para position via inductive effects, while fluorine’s strong electron-withdrawing nature deactivates the ring toward further electrophilic attack [6].
In mixed halogen systems (e.g., Cl and F), intramolecular halogen bonding between the electronegative fluorine and polarizable chlorine atoms influences product distribution. For instance, 2-chloro-6-fluorobenzaldehyde formation predominates over 2,6-difluorobenzaldehyde due to reduced steric strain between ortho fluorine and meta chlorine substituents [1]. Computational models suggest that halogen-halogen distances below 3.4 Å foster repulsive interactions, favoring substitution at positions with minimal steric overlap [3].
Key Factors in Regioselectivity:
The transition state in SNAr reactions involving 3-chloro-2-fluorobenzaldehyde precursors is characterized by partial bond formation between the nucleophile (e.g., F⁻) and the aromatic carbon, coupled with simultaneous cleavage of the carbon-chlorine bond. Density functional theory (DFT) calculations reveal a planar cyclohexadienyl anion intermediate, where negative charge density is delocalized across the aromatic ring and stabilized by ortho-fluorine substituents [4] [5].
In reductive elimination steps, the leaving group (Cl⁻) departs via a concerted mechanism, restoring aromaticity. Kinetic isotope effect studies demonstrate that deuterium substitution at the reaction site reduces the rate constant by a factor of 2.3, confirming that C-H bond cleavage is not rate-limiting [5]. Instead, the energy barrier correlates with the stability of the anionic intermediate, which is enhanced by electron-withdrawing groups [3].
Transition State Features:
Density Functional Theory calculations have been extensively employed to investigate the conformational stability of 3-Chloro-2-fluorobenzaldehyde. The computational studies reveal that the molecule adopts a planar conformation in its ground state, with the carbonyl group lying coplanar with the benzene ring [1] [2]. This planarity is maintained through orbital conjugation between the carbonyl π-system and the aromatic ring π-electrons, which provides electronic stabilization.
The optimized molecular geometry obtained from Becke-3-Lee-Yang-Parr functional calculations with the 6-311++G(d,p) basis set indicates that 3-Chloro-2-fluorobenzaldehyde exists predominantly in a single stable conformation [3] [2]. The dihedral angle between the carbonyl group and the benzene ring is approximately 0°, confirming the planar arrangement. This geometric parameter is crucial for understanding the electronic properties and reactivity patterns of the molecule.
Table 1: Conformational Stability Parameters from Density Functional Theory Studies
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₇H₄ClFO | Experimental |
Molecular Weight (g/mol) | 158.56 | Experimental |
Point Group | Cs | B3LYP/6-311++G(d,p) |
Dipole Moment (Debye) | 3.85 | B3LYP/6-311++G(d,p) |
HOMO Energy (eV) | -6.42 | B3LYP/6-311++G(d,p) |
LUMO Energy (eV) | -1.89 | B3LYP/6-311++G(d,p) |
HOMO-LUMO Gap (eV) | 4.53 | B3LYP/6-311++G(d,p) |
Total Energy (Hartree) | -914.2456 | B3LYP/6-311++G(d,p) |
Optimized Bond Length C=O (Å) | 1.212 | B3LYP/6-311++G(d,p) |
Optimized Bond Length C-Cl (Å) | 1.734 | B3LYP/6-311++G(d,p) |
Optimized Bond Length C-F (Å) | 1.358 | B3LYP/6-311++G(d,p) |
Dihedral Angle C=O vs Ring (degrees) | 0.0 | B3LYP/6-311++G(d,p) |
Vibrational Frequency C=O (cm⁻¹) | 1738 | B3LYP/6-311++G(d,p) |
Vibrational Frequency C-Cl (cm⁻¹) | 1055 | B3LYP/6-311++G(d,p) |
Vibrational Frequency C-F (cm⁻¹) | 1248 | B3LYP/6-311++G(d,p) |
The electronic structure calculations demonstrate that the presence of both chlorine and fluorine substituents significantly influences the conformational preferences of the molecule. The electron-withdrawing nature of these halogen atoms creates an asymmetric electron distribution around the benzene ring, which stabilizes the observed planar conformation [4] [2]. The calculated dipole moment of 3.85 Debye reflects this asymmetric charge distribution and contributes to the overall stability of the molecular structure.
Vibrational frequency analysis confirms the stability of the optimized geometry, with all calculated frequencies being real and positive, indicating that the structure corresponds to a true minimum on the potential energy surface [5] [2]. The carbonyl stretching frequency of 1738 cm⁻¹ is characteristic of aromatic aldehydes and reflects the electronic environment created by the halogen substituents.
The frontier molecular orbital analysis of 3-Chloro-2-fluorobenzaldehyde provides crucial insights into its chemical reactivity patterns. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, govern the molecule's behavior in chemical reactions [6] [7].
Table 2: Frontier Molecular Orbital Analysis
Orbital | Energy (eV) | Character | Localization |
---|---|---|---|
HOMO-2 | -7.85 | σ (C-C aromatic) | Benzene ring |
HOMO-1 | -6.98 | π (aromatic ring) | Benzene ring |
HOMO | -6.42 | π (C=O, aromatic) | Carbonyl + Ring |
LUMO | -1.89 | π* (C=O, aromatic) | Carbonyl + Ring |
LUMO+1 | -0.54 | π* (aromatic ring) | Benzene ring |
LUMO+2 | 0.78 | σ* (C-halogen) | C-Cl, C-F bonds |
The HOMO-LUMO energy gap of 4.53 eV indicates moderate chemical reactivity, with the molecule being neither highly reactive nor particularly inert [7] [8]. The HOMO is primarily localized on the carbonyl group and the aromatic ring, reflecting the conjugated π-system that extends throughout the molecule. This orbital distribution suggests that nucleophilic attack will preferentially occur at the carbonyl carbon, consistent with typical aldehyde reactivity patterns [9] [8].
The LUMO exhibits significant electron density at the carbonyl carbon and oxygen atoms, as well as on the aromatic ring carbons. This distribution indicates that the molecule can readily accept electrons during nucleophilic addition reactions, with the carbonyl group serving as the primary electrophilic site [6] [8]. The presence of electron-withdrawing halogen substituents enhances the electrophilicity of the carbonyl carbon by stabilizing the LUMO energy level.
Table 3: Reactivity Indices from Frontier Molecular Orbital Analysis
Index | Value | Interpretation |
---|---|---|
Ionization Potential (eV) | 6.42 | Moderate electron donation ability |
Electron Affinity (eV) | 1.89 | Moderate electron acceptance ability |
Chemical Hardness (eV) | 2.27 | Moderate chemical hardness |
Chemical Softness (eV⁻¹) | 0.44 | Moderate chemical softness |
Electronegativity (eV) | 4.16 | Moderate electronegativity |
Electrophilicity Index (eV) | 3.81 | Good electrophilic reactivity |
Nucleophilicity Index (eV) | 2.83 | Moderate nucleophilic reactivity |
The calculated electrophilicity index of 3.81 eV indicates that 3-Chloro-2-fluorobenzaldehyde exhibits good electrophilic character, making it susceptible to nucleophilic attack [7] [8]. This enhanced electrophilicity arises from the combined influence of the carbonyl group and the electron-withdrawing halogen substituents, which collectively lower the LUMO energy and increase the molecule's ability to accept electron density from nucleophiles.
The spatial distribution of frontier molecular orbitals reveals that the HOMO-1 and LUMO+1 orbitals are primarily localized on the benzene ring, suggesting that aromatic substitution reactions may also occur, particularly at positions ortho and para to the carbonyl group [9] [8]. However, the dominant reactivity pathway involves nucleophilic attack at the carbonyl carbon, as evidenced by the significant orbital overlap between the HOMO and LUMO at this position.
Solvent effects play a crucial role in modulating the electronic properties of the carbonyl group in 3-Chloro-2-fluorobenzaldehyde. Computational studies employing the Polarizable Continuum Model have revealed significant variations in carbonyl group properties as a function of solvent polarity [10] [2].
Table 4: Solvent Effects on Carbonyl Group Electronic Properties
Solvent | Dielectric Constant | C=O Frequency (cm⁻¹) | C=O Bond Length (Å) | Dipole Moment (Debye) |
---|---|---|---|---|
Gas Phase | 1.00 | 1738 | 1.212 | 3.85 |
Cyclohexane | 2.02 | 1735 | 1.214 | 4.12 |
Toluene | 2.38 | 1733 | 1.215 | 4.18 |
Diethyl Ether | 4.33 | 1729 | 1.217 | 4.35 |
Chloroform | 4.81 | 1726 | 1.219 | 4.41 |
Acetone | 20.70 | 1718 | 1.224 | 4.89 |
Ethanol | 24.50 | 1714 | 1.226 | 5.02 |
Methanol | 32.70 | 1711 | 1.228 | 5.15 |
Dimethyl Sulfoxide | 46.70 | 1706 | 1.231 | 5.34 |
Water | 78.40 | 1699 | 1.235 | 5.67 |
The carbonyl stretching frequency exhibits a systematic decrease from 1738 cm⁻¹ in the gas phase to 1699 cm⁻¹ in water, reflecting the increasing stabilization of the carbonyl group by polar solvents [2] [11]. This frequency shift corresponds to a lengthening of the C=O bond from 1.212 Å in the gas phase to 1.235 Å in water, indicating weakening of the carbonyl bond due to increased electron density donation from the solvent environment.
The dipole moment of the molecule increases substantially with solvent polarity, ranging from 3.85 Debye in the gas phase to 5.67 Debye in water [2]. This enhancement reflects the polarization of the molecular electron distribution in response to the solvent electric field, with the carbonyl group becoming more polar in high-dielectric media. The increased dipole moment corresponds to greater charge separation within the molecule, which affects both the electrophilicity of the carbonyl carbon and the overall reactivity of the compound.
Protic solvents such as ethanol and methanol exhibit particularly strong effects on the carbonyl group properties due to their ability to form hydrogen bonds with the oxygen atom [11] [12]. These hydrogen bonding interactions further stabilize the carbonyl group and reduce its reactivity toward nucleophilic attack. The computational results indicate that the strength of these solvent-solute interactions follows the order: water > methanol > ethanol > acetone, consistent with the observed trends in carbonyl frequency shifts and bond length changes.
Irritant